1-Palmitoyl-2-oleoylglycerol

描述

Contextualization within Lipid Biology

1-Palmitoyl-2-oleoylglycerol (PO-DAG) is a specific diacylglycerol (DAG) molecule, a class of glycerolipids that play a central role in cellular metabolism and signaling. Lipids, far from being mere storage molecules, are now recognized as critical players in a vast array of biological processes. As a diacylglycerol, this compound consists of a glycerol (B35011) backbone esterified to two fatty acids: palmitic acid at the sn-1 position and oleic acid at the sn-2 position. This specific arrangement of a saturated fatty acid (palmitic acid) and a monounsaturated fatty acid (oleic acid) confers distinct physicochemical properties that influence its behavior within cellular membranes and its interaction with other molecules. In the broader context of lipid biology, diacylglycerols are key intermediates in the biosynthesis of triglycerides and phospholipids (B1166683), the building blocks of cellular membranes and energy storage depots.

Significance as a Diacylglycerol in Biochemical Research

The significance of this compound in biochemical research stems primarily from its role as a second messenger in signal transduction pathways. The generation of diacylglycerols at the cell membrane, often in response to extracellular stimuli, triggers a cascade of intracellular events. Specifically, DAGs are well-established activators of Protein Kinase C (PKC), a family of enzymes that regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The unique structure of this compound, with its specific fatty acid composition, is thought to fine-tune the activation of different PKC isoforms, thereby allowing for a nuanced cellular response. This has made this compound a valuable tool for researchers seeking to dissect the complexities of cellular signaling and its deregulation in various disease states.

Structure

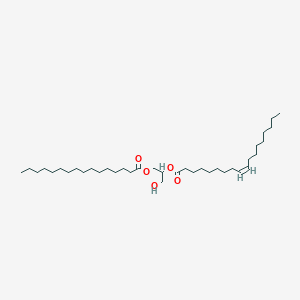

2D Structure

属性

IUPAC Name |

(1-hexadecanoyloxy-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJYLHKQOBOSCP-ZCXUNETKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309430 | |

| Record name | 1-Palmitoyl-2-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3123-73-7 | |

| Record name | 1-Palmitoyl-2-oleoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3123-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PALMITOYL-2-OLEOYLGLYCEROL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX2844DJ8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties

The distinct chemical and physical characteristics of 1-Palmitoyl-2-oleoylglycerol are fundamental to its biological function, influencing its localization within cellular membranes and its interaction with effector proteins.

| Property | Value |

| Chemical Formula | C37H70O5 |

| Molar Mass | 595.0 g/mol |

| Appearance | An oil nih.gov |

| Solubility | Slightly soluble in chloroform and ethyl acetate. nih.gov |

| IUPAC Name | [(2R)-2-(oleoyloxy)-3-(palmitoyloxy)propyl] acetate |

Cellular and Subcellular Functions of 1 Palmitoyl 2 Oleoylglycerol

Role in Intracellular Signaling Pathways

1-Palmitoyl-2-oleoylglycerol (POG) is a specific molecular species of diacylglycerol (DAG), a class of lipid molecules pivotal to cellular signaling. Generated at the cell membrane through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC), POG acts as a transient signaling hub, recruiting and activating a host of downstream effector proteins to regulate a wide array of cellular processes.

As a second messenger, this compound is a key transducer of extracellular signals into intracellular responses. Following the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC enzymes are activated, leading to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG. mdpi.com While IP3 diffuses into the cytosol to mobilize calcium from intracellular stores, POG remains within the plasma membrane. Its presence there creates a localized signal that is essential for the recruitment and activation of specific proteins, most notably Protein Kinase C (PKC). um.es This compartmentalized signaling ensures the precise spatial and temporal control of cellular events. The signaling function of POG is terminated by its phosphorylation by diacylglycerol kinases (DGKs) to form phosphatidic acid, or by its hydrolysis by DAG lipases. um.es

This compound is a significant activator of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C. The activation mechanism involves the recruitment of PKC from the cytosol to the cell membrane. The C1 domain of these PKC isoforms directly binds to membrane-embedded POG, causing a conformational change in the enzyme that relieves autoinhibition and exposes its catalytic kinase domain. For conventional PKCs (α, β, γ), this activation is also dependent on an increase in intracellular calcium concentration. researchgate.net

Research has demonstrated that the specific fatty acid composition of DAG molecules influences their ability to activate different PKC isoforms. A comprehensive analysis of PKC isozyme activation by various DAG species revealed distinct sensitivities. For this compound (16:0/18:1-DG), the following effects were observed:

PKCα : Activity was strongly increased.

PKCβII : Activity was moderately increased.

PKCγ : Activity was moderately increased.

PKCδ, PKCε, PKCη, and PKCθ : These novel isoforms showed varied and generally less pronounced activation by 16:0/18:1-DG compared to DAGs containing polyunsaturated fatty acids. wikipedia.org

This differential activation suggests that the specific profile of DAG species generated in a cell can lead to the selective activation of particular downstream signaling pathways. wikipedia.org

Table 1: Activation of Protein Kinase C (PKC) Isoforms by this compound

| PKC Isoform | Family | Activation by this compound |

| PKCα | Conventional | Strong Increase |

| PKCβII | Conventional | Moderate Increase |

| PKCγ | Conventional | Moderate Increase |

| PKCδ | Novel | Moderate Increase |

| PKCε | Novel | Moderate Increase |

| PKCη | Novel | Not Markedly Activated |

| PKCθ | Novel | Strong Increase (less than by PUFA-DAGs) |

Data compiled from research on the differential activation of PKC isozymes by various diacylglycerol molecular species. wikipedia.org

The Transient Receptor Potential Canonical (TRPC) family of non-selective cation channels are important conduits for calcium and sodium influx into cells. A subgroup of these channels, namely TRPC3, TRPC6, and TRPC7, are considered receptor-operated channels that are directly activated by DAGs, independent of PKC activity. mdpi.commdpi.com Upon generation in the plasma membrane, DAGs are thought to bind directly to the TRPC channel or a closely associated protein, inducing a conformational change that opens the channel pore.

While direct experimental evidence for the activation of TRPC channels specifically by this compound is limited, studies frequently use the synthetic DAG analogue 1-oleoyl-2-acetyl-sn-glycerol (OAG) to probe this mechanism. nih.gov These studies have shown that OAG can activate TRPC3 and TRPC5 channels, leading to cation influx. nih.gov Given that this compound is an endogenously produced DAG, it is presumed to participate in the activation of these channels. However, the precise binding interactions and the influence of the specific acyl chain composition on channel activation kinetics and specificity remain areas of active investigation.

This compound is not a direct precursor for the synthesis of the major classes of prostaglandins. Prostaglandins are eicosanoids derived from 20-carbon polyunsaturated fatty acids, primarily arachidonic acid (for the 2-series prostaglandins) and dihomo-γ-linolenic acid (for the 1-series). wikipedia.orgnih.gov this compound is composed of a 16-carbon saturated fatty acid (palmitic acid) and an 18-carbon monounsaturated fatty acid (oleic acid).

However, the metabolism of DAGs can indirectly influence prostaglandin synthesis. Diacylglycerol lipases can hydrolyze DAGs, releasing their constituent free fatty acids into the cell. um.es More significantly, studies using DAG analogues have shown that diacylglycerols can enhance prostaglandin synthesis by inhibiting the enzyme lysophosphatide acyltransferase. nih.gov This enzyme is responsible for re-esterifying free arachidonic acid back into phospholipids. By inhibiting this reacylation, DAGs can increase the size of the free arachidonic acid pool available for metabolism by cyclooxygenase (COX) enzymes, the first step in prostaglandin synthesis. nih.govresearchgate.net Therefore, while not a direct substrate, this compound can contribute to the complex regulation of pro-inflammatory lipid mediator production.

The endocannabinoid 2-arachidonoylglycerol (2-AG) is a critical retrograde messenger in the nervous system. The canonical and most significant pathway for its synthesis involves the hydrolysis of a diacylglycerol molecule containing arachidonic acid at the sn-2 position by the enzyme diacylglycerol lipase (DAGL). wikipedia.orgnih.govmdpi.com The primary substrate for this reaction is 1-stearoyl-2-arachidonoyl-sn-glycerol. mdpi.com

This compound contains oleic acid, not arachidonic acid, at the sn-2 position. Consequently, it cannot serve as a direct precursor for the synthesis of 2-arachidonoylglycerol via the established DAGL-mediated pathway. The enzymatic machinery for endocannabinoid production is highly specific for the acyl chain composition of the precursor lipid. While the cellular DAG pool is diverse, the generation of 2-AG is tightly coupled to the availability of arachidonate-containing phospholipids and their subsequent conversion to the correct DAG species. researchgate.net

Intracellular Localization and Distribution

The synthesis and distribution of this compound are tightly regulated within the cell to ensure its availability for both metabolic and signaling purposes. The primary site of glycerolipid synthesis is the endoplasmic reticulum (ER). nih.gov In the ER, precursor molecules are assembled to form the basic structure of glycerolipids, including diacylglycerols.

From the ER, these lipids are transported to other organelles, most notably the Golgi apparatus. The Golgi is involved in the further modification and sorting of lipids, which will ultimately be directed to their final destinations, such as the plasma membrane. caymanchem.com

While this compound is present in the ER and Golgi as a metabolic intermediate, its role as a second messenger is most prominent at the plasma membrane. Here, it is rapidly generated from the hydrolysis of membrane phospholipids, particularly phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C in response to extracellular stimuli. nih.gov Its production can also occur in the ER and Golgi from other lipid precursors. nih.gov

The distinct localization of enzymes that produce and degrade diacylglycerols ensures that the signaling functions of molecules like this compound are spatially and temporally controlled. nih.gov For instance, the generation of sn-1,2 DAGs at the plasma membrane allows for the immediate recruitment and activation of signaling proteins like PKC in response to external cues. nih.gov

| Organelle | Primary Role/Function | Precursor Molecules for DAG Generation |

|---|---|---|

| Endoplasmic Reticulum (ER) | Primary site of synthesis | Glycerol-3-phosphate, fatty acyl-CoAs |

| Golgi Apparatus | Lipid modification and sorting | Transported from ER; local synthesis from other lipids |

| Plasma Membrane | Major site of signaling | Phosphatidylinositol 4,5-bisphosphate (PIP2) |

Ecological and Organismal Contexts of 1 Palmitoyl 2 Oleoylglycerol

Occurrence and Distribution in Biological Systems

1-Palmitoyl-2-oleoylglycerol and its isomers are found throughout nature as key metabolic intermediates in the synthesis and breakdown of triglycerides (storage fats) and phospholipids (B1166683) (membrane components). Its distribution spans across kingdoms, reflecting its central role in cellular lipid biochemistry.

Mammalian Metabolite (e.g., Mouse, Human)

In mammals, this compound is an integral part of lipid metabolism. Studies have identified "palmitoyl-oleoyl-glycerol (16:0/18:1)" as a metabolite in human plasma, where its levels have been associated with the accumulation of fat in the liver oup.com. Diacylglycerols, in general, are known to influence metabolic processes, and the specific arrangement of fatty acids on the glycerol (B35011) backbone can affect physiological outcomes researchgate.net. For instance, related monoacylglycerol derivatives, such as 2-oleoyl glycerol (2-OG), are produced in significant quantities in the human intestine during the digestion of dietary fats and are recognized as signaling molecules that can stimulate the release of incretin hormones oup.com. While direct studies on this compound are specific, its components—palmitic acid and oleic acid—are two of the most common fatty acids in the human body, further underscoring its role as a natural endogenous metabolite nih.gov.

Bacterial Metabolite (e.g., Escherichia coli)

Escherichia coli is not naturally known for producing or accumulating diacylglycerols like this compound in large quantities. However, its metabolic pathways contain the necessary precursors for its synthesis. The building blocks, palmitoyl-ACP and oleoyl-ACP, are intermediates in bacterial fatty acid synthesis nih.gov. Through metabolic engineering, E. coli can be modified to produce triglycerides, a process that requires the synthesis of diacylglycerols as an intermediate step. Heterologous expression of specific enzymes, such as phosphatidic acid phosphatases (PAPs), has been shown to increase the diacylglycerol content in E. coli, demonstrating the bacterium's capacity to synthesize these molecules when the appropriate genetic machinery is introduced nih.gov. Standard glycerol metabolism in E. coli primarily feeds into the central glycolytic pathway and does not typically result in the accumulation of complex lipids like diacylglycerols nih.govresearchgate.netresearchgate.net.

Insect Metabolite (e.g., Apis cerana)

The specific lipid profile of the Eastern honey bee, Apis cerana, has been a subject of research, particularly concerning its honey and royal jelly researchgate.netmdpi.com. While the general lipid composition of Apis cerana royal jelly is known to include triglycerides and other fats, detailed analyses identifying this compound specifically are not prominently available in the scientific literature researchgate.net. The focus of chemical profiling in this species has often been on proteins, such as Major Royal Jelly Proteins (MRJPs), or phenolic compounds in honey, which are used to differentiate it from the honey of its Western counterpart, Apis mellifera researchgate.netmdpi.commdpi.com.

Plant and Other Natural Sources (e.g., Cycas revoluta, Sunflower Lecithin)

This compound and structurally similar diacylglycerols are common constituents of plant lipids. They serve as intermediates in the formation of triglycerides, which are the primary form of energy storage in seeds.

Cycas revoluta : The sago cycad, Cycas revoluta, engages in a vital symbiosis with nitrogen-fixing Nostoc cyanobacteria. Research into the chemical signals that initiate this relationship identified a mixture of diacylglycerols in the plant's specialized "coralloid" roots hokudai.ac.jpresearchgate.net. While the outline specifies this compound, the key compound isolated and characterized from C. revoluta with pronounced biological activity was the closely related 1-palmitoyl-2-linoleoyl-sn-glycerol hokudai.ac.jpasm.orgnih.gov. This finding highlights that a range of diacylglycerols with similar structures likely exists in these plant tissues.

Sunflower Lecithin : Sunflower lecithin is a complex mixture of phospholipids, glycolipids, and neutral lipids derived from sunflower seeds researchgate.nettophealthingredients.com. The fatty acid composition of sunflower lecithin reflects that of sunflower oil, which is rich in oleic acid and contains significant amounts of palmitic acid. Diacylglycerols like this compound are expected components, serving as precursors to the more abundant phospholipids and triglycerides within the seed researchgate.net.

Table 1: Occurrence of this compound and Related Compounds

| Organism/Source | Compound Type | Role/Context |

|---|---|---|

| Human | Endogenous Metabolite | Found in plasma; associated with liver fat content. Intermediate in lipid metabolism oup.com. |

| Mouse | Metabolic Intermediate | Involved in lipid homeostasis and metabolism researchgate.netnih.gov. |

| Escherichia coli | Engineered Metabolite | Not a typical native metabolite but can be synthesized as an intermediate when engineered for triglyceride production nih.gov. |

| Apis cerana | Not Specified | Presence of this specific diacylglycerol is not well-documented in available literature researchgate.netmdpi.com. |

| Cycas revoluta | Signaling Molecule Precursor | A mixture of diacylglycerols is present. The related 1-palmitoyl-2-linoleoyl-sn-glycerol was identified as a key signaling molecule hokudai.ac.jpasm.org. |

| Sunflower Lecithin | Natural Component | Expected to be present as an intermediate in the biosynthesis of phospholipids and triglycerides researchgate.net. |

Specific Biological Roles in Organisms

Beyond its structural and metabolic functions, this compound and its analogs can act as potent biological signaling molecules, mediating complex interactions between organisms.

Hormogonium-Inducing Factor Activity in Cyanobacteria

One of the most well-defined biological roles for a diacylglycerol structurally similar to this compound is its function as a Hormogonium-Inducing Factor (HIF) in cyanobacteria hokudai.ac.jpnih.gov.

Symbiotic Signaling : The cycad Cycas revoluta releases chemical signals from its roots to attract symbiotic Nostoc cyanobacteria hokudai.ac.jp. These bacteria are capable of fixing atmospheric nitrogen, providing an essential nutrient to the host plant hokudai.ac.jp.

Induction of Motility : Researchers investigating these signals found that a crude extract from the cycad's coralloid roots could induce Nostoc to differentiate from its vegetative, filamentous state into hormogonia hokudai.ac.jp. Hormogonia are specialized, smaller, motile filaments that allow the cyanobacteria to travel through the soil and colonize the plant's roots asm.orgnih.govresearchgate.net.

Active Compound Identification : Through detailed chemical analysis, the primary active compound was identified as 1-palmitoyl-2-linoleoyl-sn-glycerol hokudai.ac.jpasm.org. When tested, this specific diacylglycerol showed pronounced HIF-like activity, confirming its role as the chemical messenger that initiates the symbiotic relationship hokudai.ac.jp. This discovery indicates that common plant diacylglycerols can function as crucial inter-kingdom signals, enabling cyanobacteria to move towards and establish partnerships with host plants hokudai.ac.jp.

Table 2: Research Findings on Diacylglycerol HIF Activity

| Finding | Organism(s) Involved | Significance |

|---|---|---|

| HIF Identification | Cycas revoluta (plant) and Nostoc sp. (cyanobacteria) | A diacylglycerol, 1-palmitoyl-2-linoleoyl-sn-glycerol, was isolated from cycad roots and identified as a potent Hormogonium-Inducing Factor (HIF) hokudai.ac.jpasm.org. |

| Mechanism of Action | Nostoc sp. | The diacylglycerol signal triggers the differentiation of vegetative bacterial cells into motile hormogonia hokudai.ac.jpnih.gov. |

| Ecological Role | Plant-Bacteria Symbiosis | This chemical signaling is essential for attracting the cyanobacteria to the host plant, enabling the establishment of a nitrogen-fixing symbiosis hokudai.ac.jpresearchgate.net. |

Table of Mentioned Compounds

Advanced Research Methodologies for 1 Palmitoyl 2 Oleoylglycerol Analysis

Lipidomics Profiling Techniques

Lipidomics represents a large-scale approach to studying the pathways and networks of cellular lipids in biological systems. nih.gov This discipline utilizes advanced analytical technologies to profile the complete set of lipids, known as the lipidome. nih.gov Within this framework, the analysis of specific diacylglycerols like 1-Palmitoyl-2-oleoylglycerol is crucial for understanding the metabolic dysregulation associated with various diseases, including inflammatory disorders, cardiometabolic conditions, and cancer. nih.gov

Mass spectrometry (MS)-based approaches are central to lipidomics. nih.gov These can be broadly categorized into two main strategies: shotgun lipidomics, which involves direct infusion analysis, and liquid chromatography (LC)-based lipidomics, which separates lipids before MS analysis. nih.gov These methodologies enable the comprehensive profiling of lipids in clinically relevant biological samples, allowing researchers to associate specific lipid species with disease onset and progression. nih.gov For instance, studies have observed increased levels of 1-Palmitoyl-2-oleoyl-rac-glycerol in rat insulinoma cells when treated with certain fatty acids, a finding made possible through these detailed profiling techniques. caymanchem.com

Quantification and Association Studies

A key aspect of lipidomics is the precise quantification of individual lipid species and the subsequent association of their levels with physiological or pathological states. These studies are essential for developing risk assessment models and for the diagnosis and management of diseases. nih.gov For example, a study on the cellular toxicity of dietary trans fatty acids in RINm5F rat insulinoma cells demonstrated a quantifiable increase in 1-Palmitoyl-2-oleoyl-rac-glycerol levels upon treatment with specific fatty acids. This association highlights the compound's potential involvement in cellular processes affected by fatty acid metabolism. caymanchem.com

Table 1: Association of Fatty Acid Treatment with 1-Palmitoyl-2-oleoyl-rac-glycerol Levels in RINm5F Cells

This table summarizes findings from a study where RINm5F rat insulinoma cells were treated with various fatty acids, leading to changes in the levels of 1-Palmitoyl-2-oleoyl-rac-glycerol. caymanchem.com

| Treatment Condition | Observed Effect on 1-Palmitoyl-2-oleoyl-rac-glycerol |

|---|---|

| Oleate Treatment | Increase |

| Elaidate Treatment | Increase |

| trans-Vaccenate Treatment | Increase |

Enzymatic Reaction Studies

The synthesis and degradation of this compound are governed by enzymatic reactions. Research in this area focuses on understanding the enzymes involved, reaction kinetics, and factors that influence the final product. For instance, structured triacylglycerols rich in specific fatty acid arrangements are often prepared through enzymatic acidolysis. researchgate.net This process can, however, be complicated by acyl migration, a spontaneous reaction where acyl groups move between positions on the glycerol (B35011) backbone, leading to the formation of different isomers. researchgate.net

In the context of digestion, lipases play a critical role. Studies on the in vitro digestion of structurally similar lipids, such as 1,3-Dipalmitoyl-2-Oleoyl Glycerol (POP), show that pancreatic lipase hydrolyzes fatty acids from the sn-1 and sn-3 positions. mdpi.com This releases free fatty acids and 2-monoacylglycerols (2-MAGs). mdpi.com Research indicates that the hydrolysis rate of unsaturated fatty acids like oleic acid is often higher than that of saturated fatty acids like palmitic acid. mdpi.com For example, after in vitro digestion of POP-rich lipids, the major fatty acid found at the 2-MAG position was oleic acid (65.43%), demonstrating the specificity of enzymatic reactions. mdpi.com

Isotopic Labeling for Metabolic Tracing (e.g., ¹⁴C-POG)

Isotopic labeling is a powerful technique for investigating the metabolism and dynamics of lipids in vivo. nih.govmdpi.com This method involves introducing a stable isotope label, such as ¹³C or deuterium (²H), into a precursor molecule, or "tracer." mdpi.com The tracer behaves chemically and biochemically identically to its unlabeled counterpart (the "tracee"), allowing it to be metabolized through the same pathways. mdpi.com By using analytical techniques like mass spectrometry or nuclear magnetic resonance, researchers can track the metabolic fate of the labeled precursor into resulting metabolites. mdpi.com

This approach provides quantitative information on the rates of lipid biosynthesis, transport, interconversion, and degradation. nih.govmdpi.com For example, to trace the metabolism of this compound, one could use ¹³C-labeled palmitate or oleate as a precursor. nih.govnih.gov The incorporation of the ¹³C label into the POG molecule allows for the direct measurement of its synthesis and subsequent metabolic processing. researchgate.net The use of stable isotopes is preferred in human studies as it avoids the risks associated with radioactive isotopes like ¹⁴C. nih.gov The fundamental assumption is that the tracer is administered in small amounts so as not to disturb the metabolic system under investigation. nih.gov

Advanced Spectrometric Approaches

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural characterization and quantification of glycerolipids, including this compound. aocs.orgresearchgate.net Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI) allow for the analysis of intact glycerolipid molecules. aocs.org

In MS analysis, the molecule is ionized and then fragmented. The resulting mass spectrum provides a pattern of mass-to-charge ratios (m/z) that is characteristic of the molecule's structure. For a diacylglycerol like POG, fragmentation typically involves the loss of the fatty acyl chains. By analyzing the masses of the fragment ions, it is possible to identify the specific fatty acids (palmitic and oleic acid) and their positions on the glycerol backbone. Tandem mass spectrometry (MS/MS) further refines this analysis by selecting a specific precursor ion, fragmenting it, and analyzing the resulting product ions, which greatly enhances structural elucidation. nih.gov

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed chemical structure of lipids. Both ¹H (proton) and ¹³C NMR are used to analyze this compound.

¹H NMR spectra can distinguish between different classes of fatty acids (e.g., saturated vs. unsaturated) and provide information about the position of these fatty acids on the glycerol moiety. For example, the signals for the vinyl hydrogens of the oleic acid chain (–CH=CH–) appear in a distinct region of the spectrum. mdpi.com

¹³C NMR provides even more detailed information, particularly from the carbonyl carbon region of the spectrum. The chemical shifts of the carbonyl carbons differ depending on whether the fatty acid is in the sn-1,3 positions or the sn-2 position of the glycerol backbone. This allows for the unambiguous determination of the specific isomeric structure of POG. High-Resolution Magic Angle Spinning (HR-MAS) is an NMR technique that can be used to obtain high-resolution spectra from samples in a semi-solid or gel state, such as liposomes, providing detailed structural information. nih.govnih.gov

Table 2: Representative ¹H NMR Chemical Shifts for Key Protons in Acylglycerols

This table presents typical chemical shift (δ) ranges for protons in structures similar to this compound, based on general knowledge from NMR studies of lipids. mdpi.comnih.gov The exact values can vary based on solvent and other experimental conditions.

| Proton Group | Typical Chemical Shift (δ, ppm) |

|---|---|

| Terminal Methyl (ω-CH₃) of Acyl Chains | ~0.90 |

| Methylene (-(CH₂)n-) of Acyl Chains | ~1.2-1.4 |

| Methylene (α-CH₂) adjacent to Carbonyl | ~2.3-2.4 |

| Glycerol CH₂ (sn-1, sn-3) | ~4.1-4.3 |

| Glycerol CH (sn-2) | ~5.30 |

| Olefinic Protons (-CH=CH-) of Oleoyl Chain | ~5.33 |

In vitro and In vivo Experimental Models

The analysis of this compound (POG) and its isomers, such as 1,3-dipalmitoyl-2-oleoyl glycerol (POP), relies on various in vitro and in vivo experimental models to elucidate their physiological and pathological roles. These models are crucial for understanding the digestion, absorption, and cellular effects of these triacylglycerols.

In vitro Models

Caco-2 Cell Line: The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for the intestinal epithelial barrier. nih.govnih.gov These cells differentiate into a monolayer of polarized enterocytes with morphological and biochemical characteristics similar to those of the small intestine. This model is extensively used to study the digestion and absorption of lipids.

A coupled in vitro gastrointestinal digestion and Caco-2 cell model has been utilized to assess the properties of lipids rich in 1,3-dipalmitoyl-2-oleoyl glycerol. nih.govnih.gov In this system, the lipids first undergo simulated gastrointestinal digestion, and the resulting products are then applied to the Caco-2 cell monolayer to evaluate their uptake and transport. nih.gov Studies have shown that after digestion and absorption, new triacylglycerols are synthesized within the Caco-2 cells, indicating that the absorbed fatty acids and monoacylglycerols are re-esterified. nih.govnih.gov For instance, after the digestion of a POP-rich lipid, the newly synthesized triacylglycerols within the Caco-2 cells included a diverse profile of triacylglycerols, demonstrating the dynamic process of lipid absorption and metabolism by intestinal cells. nih.govnih.gov

Table 1: Triacylglycerol Profile in Caco-2 Cells After Digestion and Absorption of a 1,3-Dipalmitoyl-2-oleoyl Glycerol (POP)-Rich Lipid

| Triacylglycerol (TAG) | Original POP-Rich Lipid (%) | Resynthesized in Caco-2 Cells (%) | Secreted from Caco-2 Cells (%) |

| POP (Palmitoyl-Oleoyl-Palmitoyl) | 50.8 | 10.9 | - |

| POO (Palmitoyl-Oleoyl-Oleoyl) | 17.8 | 14.0 | - |

| PPO (Palmitoyl-Palmitoyl-Oleoyl) | 7.1 | 20.6 | - |

| POL/OPL/PLO | 7.6 | 12.2 | 50.8 |

| PLP (Palmitoyl-Linoleoyl-Palmitoyl) | 6.8 | 3.1 | - |

| PPP (Tripalmitin) | - | 15.9 | 11.1 |

| OOO (Triolein) | - | 7.5 | - |

| OPO (Oleoyl-Palmitoyl-Oleoyl) | - | 7.0 | - |

| OOL/OLO | - | 6.7 | 8.4 |

| PPL (Palmitoyl-Palmitoyl-Linoleoyl) | - | 2.2 | - |

Nostoc sp. Strain Yaku-1 Bioassay: In a different application, filamentous cyanobacteria, specifically Nostoc sp. strain Yaku-1, have been used in a bioassay to investigate the biological activity of related diacylglycerols like 1-palmitoyl-2-linoleoyl-sn-glycerol. nih.gov This model was used to identify factors that induce the formation of hormogonia, which are motile filaments of cells. nih.gov

In vivo Models

Rat Model of Cerebral Ischemia-Reperfusion Injury: Animal models are indispensable for studying the systemic effects of this compound isomers. A prominent in vivo model is the middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats, which is used to simulate stroke. mdpi.com In a study investigating the neuroprotective effects of 1,3-dipalmitoyl-2-oleoyl glycerol derived from rice bran oil, this model was employed to induce cerebral ischemia-reperfusion injury. mdpi.com

The findings from this rat model demonstrated that oral administration of POP significantly reduced the infarct and edema volume in the brain following the ischemic event. mdpi.com Furthermore, the treatment with POP was found to mitigate oxidative stress by preventing the depletion of glutathione and inhibiting lipid peroxidation in the brain tissue. mdpi.com The study also revealed that POP administration influenced key signaling pathways involved in inflammation and apoptosis. Specifically, it inhibited the upregulation of pro-inflammatory and pro-apoptotic proteins while preventing the downregulation of anti-apoptotic and pro-survival proteins. mdpi.com

Table 2: Effects of 1,3-Dipalmitoyl-2-oleoyl Glycerol (POP) in a Rat Model of Cerebral Ischemia-Reperfusion Injury

| Parameter | Effect of MCAO/R Injury (Vehicle Group) | Effect of POP Administration |

| Infarct/Edema Volume | Increased | Reduced |

| Neurobehavioral Deficits | Increased | Reduced |

| Glutathione (GSH) Levels | Reduced | Prevented Decrease |

| Lipid Peroxidation (TBARS) | Increased | Alleviated Increase |

| Phosphorylated p38 MAPKs | Upregulated | Inhibited Upregulation |

| i-NOS and COX-2 | Upregulated | Inhibited Upregulation |

| Bax and Cleaved Caspase-3 | Upregulated | Inhibited Upregulation |

| Bcl-2 | Downregulated | Inhibited Downregulation |

| PI3K, p-Akt, and p-CREB | Downregulated | Inhibited Downregulation |

Mouse Model of Atopic Dermatitis: A chemically induced model of atopic dermatitis in mice has been used to evaluate the therapeutic potential of a related compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG). nih.gov In this model, the skin lesions characteristic of atopic dermatitis are induced by the application of 2,4-dinitrochlorobenzene (DNCB). nih.gov This model is valuable for studying the inflammatory and immune responses associated with this skin condition and for testing the efficacy of potential treatments. nih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Novel Signaling Pathways

While POG is a known precursor for various signaling lipids, its direct involvement in novel signaling cascades is an emerging area of research. A related compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has demonstrated immunomodulatory effects, hinting at the potential for similar, yet distinct, signaling roles for POG. nih.gov Future investigations could focus on identifying specific protein kinases, phosphatases, and other signaling effectors that are directly modulated by POG. Research into a chemically synthesized monoacetyldiaglyceride, PLAG, has shown it can reduce the levels of several interleukins (IL-4, IL-6, IL-10) and the chemokine CXCL2, while maintaining interferon-γ levels. nih.gov This suggests that POG, or its derivatives, could play a role in modulating immune responses.

Furthermore, studies on PLAG have indicated an impact on the signal transducer and activator of transcription 6 (STAT6) and atypical protein kinase C (PKC) pathways in hepatocytes. nih.gov This opens the door for future research to explore whether POG itself can directly influence these or other undiscovered signaling pathways in various cell types, potentially impacting processes like cell proliferation, differentiation, and apoptosis. The table below outlines potential research questions and the signaling components that could be investigated.

| Research Question | Potential Signaling Components to Investigate |

| Does POG directly activate or inhibit protein kinases? | Protein Kinase C (PKC) isoforms, Mitogen-activated protein kinases (MAPKs) |

| Can POG modulate the activity of transcription factors? | Nuclear factor kappa B (NF-κB), Activator protein 1 (AP-1), STAT proteins |

| Is POG involved in the regulation of ion channels? | Transient receptor potential (TRP) channels, Calcium channels |

| Does POG influence the activity of lipid-modifying enzymes? | Phospholipases, Diacylglycerol kinases, Phosphatidylinositol kinases |

Advanced Structural-Functional Relationship Studies

The specific arrangement of fatty acids on the glycerol (B35011) backbone of POG—palmitic acid at the sn-1 position and oleic acid at the sn-2 position—is crucial for its function. Advanced structural-functional relationship studies are needed to fully comprehend how this precise stereochemistry dictates its interaction with other molecules and its role in biological membranes. A review of related triacylglycerols, such as 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), highlights the importance of the fatty acid positioning for nutritional and physiological outcomes. nih.govresearchgate.net

Future research could employ techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to investigate the conformational dynamics of POG within lipid bilayers and its interactions with membrane proteins. ncu.edu.twacs.org Understanding how the physical properties of POG, such as its phase behavior and ability to form non-lamellar structures, are influenced by its unique structure will provide insights into its role in membrane fusion, fission, and the regulation of membrane protein activity. The table below details potential research areas and the advanced techniques that could be utilized.

| Research Area | Advanced Techniques |

| Determination of the three-dimensional structure of POG in complex with proteins. | X-ray Crystallography, Cryo-electron microscopy (Cryo-EM) |

| Analysis of POG's dynamics and orientation within biological membranes. | Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, Molecular dynamics (MD) simulations |

| Investigation of the influence of POG on membrane curvature and fluidity. | Small-angle X-ray scattering (SAXS), Fluorescence spectroscopy |

| Characterization of the phase behavior of POG in multi-component lipid systems. | Differential Scanning Calorimetry (DSC), Powder X-ray diffraction (PXRD) acs.org |

Role in Inter-organismal Interactions

The role of lipids in communication and interaction between different organisms is a fascinating and largely unexplored field. While current research on POG has primarily focused on its functions within a single organism, there is potential for it to act as a signaling molecule in inter-organismal interactions. For instance, lipids can act as pheromones, antimicrobial agents, or symbiotic signaling molecules.

Future research could investigate whether POG is secreted by certain organisms and if it can elicit a response in others. For example, soil microbes might produce POG to influence the growth of plants, or it could play a role in the complex chemical communication within insect populations. Investigating the presence of POG in the extracellular environment of various organisms and studying its effects on receiver organisms could unveil novel ecological roles for this lipid. The speculative nature of this research area is highlighted in the table below, which outlines potential interactions and the organisms that could be studied.

| Potential Inter-organismal Interaction | Organisms to Study |

| Plant-microbe signaling | Legumes and rhizobia, a wide range of plants and mycorrhizal fungi |

| Insect chemical communication | Social insects (ants, bees), moths |

| Host-pathogen interactions | Mammalian hosts and pathogenic bacteria or fungi |

| Marine invertebrate symbioses | Corals and their symbiotic algae (zooxanthellae) |

Development of Targeted Analytical Methodologies

Accurate and sensitive quantification of POG in complex biological samples is essential for advancing our understanding of its functions. While general lipidomic approaches exist, the development of targeted analytical methodologies specifically for POG would enable more precise measurements and a deeper understanding of its dynamics. mdpi.comnih.gov Current lipid analysis often relies on mass spectrometry (MS) combined with separation techniques like liquid chromatography (LC) or gas chromatography (GC). nih.gov

Future efforts should focus on creating highly selective and sensitive methods for POG detection. This could involve the development of specific monoclonal antibodies for use in immunoassays or the design of novel chemical probes that selectively bind to POG. Furthermore, advancements in mass spectrometry, such as the use of tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry, can improve the specificity of POG identification and quantification. nih.gov The development of such targeted methods will be crucial for accurately mapping the spatial and temporal distribution of POG within cells and tissues, providing valuable insights into its metabolic flux and signaling roles. The table below summarizes potential targeted analytical methodologies and their key advantages.

| Targeted Analytical Methodology | Key Advantages |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity, high selectivity, and the ability to quantify POG in complex biological matrices. nih.gov |

| Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) | Suitable for the analysis of nonpolar to highly polar lipids, offering a different separation mechanism. mdpi.com |

| Monoclonal Antibody-based Immunoassays (ELISA) | High specificity and potential for high-throughput screening of large sample sets. |

| Chemical Probes with Click Chemistry | Covalent labeling of POG for visualization and enrichment from complex mixtures. |

常见问题

Basic: What analytical techniques are recommended for confirming the structural identity and purity of 1-Palmitoyl-2-oleoylglycerol?

Answer:

- Thin-Layer Chromatography with Flame Ionization Detection (TLC-FID): Used to separate and quantify partial glycerides in mixtures. Calibration with reference standards (e.g., 2-Palmitoylglycerol) ensures accurate identification of positional isomers .

- Nuclear Magnetic Resonance (NMR): Provides stereospecific resolution of sn-1 and sn-2 fatty acid positions. For example, NMR distinguishes oleoyl (18:1) and palmitoyl (16:0) chains based on carbonyl carbon shifts .

- Mass Spectrometry (MS): High-resolution MS (e.g., LC-MS/MS) confirms molecular weight and detects trace impurities. Electrospray ionization in positive/negative modes enhances sensitivity for glycerides .

Basic: What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Answer:

- Storage: Store at –20°C in airtight, light-resistant containers to prevent oxidation. Use inert gas (e.g., nitrogen) purging for long-term stability .

- Handling: Avoid contact with strong oxidizers. Use gloves (nitrile recommended) and work in a fume hood for solvent-based preparations. Pre-weigh aliquots to minimize repeated freeze-thaw cycles .

Advanced: How should differential scanning calorimetry (DSC) be optimized to study the phase behavior of this compound in binary mixtures?

Answer:

- Experimental Design:

- Data Interpretation:

Advanced: How can researchers resolve contradictions in phase diagrams caused by metastable molecular compound formation?

Answer:

- Time-Resolved XRD: Monitor transient phases (e.g., αC and β'C) during isothermal crystallization. Metastable forms often exhibit lower melting points (e.g., 31.2°C for βC) and distinct lamellar spacing (4.1 nm for βC) .

- Controlled Nucleation: Use seed crystals or temperature-cycling protocols to stabilize dominant polymorphs. For example, annealing at 5°C above the metastable phase’s melting point can suppress competing crystallization pathways .

Advanced: What methodologies are used to study the role of this compound in lipid membrane permeability?

Answer:

- Liposome Preparation: Incorporate the compound into phosphatidylcholine bilayers (e.g., POPC) at 10–20 mol%. Use extrusion (100 nm filters) to generate unilamellar vesicles .

- Permeability Assays: Employ fluorescent dyes (e.g., HPTS) to track proton leakage. Compare with control membranes lacking asymmetric glycerides to isolate structural effects .

Advanced: How is nonisothermal DSC applied to determine crystallization kinetics of this compound?

Answer:

- Isoconversional Analysis: Calculate activation energy () using the Friedman method. Plot vs. at constant conversion () .

- Parameterization: Fit data to the equation , where is saturation temperature and is cooling rate. Higher values indicate nucleation-dominated kinetics .

Basic: How can this compound serve as a reference standard in glyceride analysis?

Answer:

- TLC-FID Calibration: Spot 0.5–2 µg of the compound alongside partial glyceride mixtures. Use hexane:diethyl ether:formic acid (80:20:0.1) as the mobile phase. Quantify using response factors derived from pure standards .

- HPLC-MS/MS: Optimize reverse-phase columns (C18) with acetonitrile/isopropanol gradients. Use multiple reaction monitoring (MRM) for isomer-specific quantification .

Advanced: What are the challenges in quantifying positional isomers of glycerides using this compound as a model?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。